molecular formula C13H19N3O B15057580 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine

7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B15057580
M. Wt: 233.31 g/mol
InChI Key: YXALGSVNSOJVBJ-UHFFFAOYSA-N
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Description

7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine (CAS 1422060-85-2) is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 . It features a complex structure combining an octahydropyrrolo[1,2-a]pyrazine scaffold with a pyridin-2-ylmethoxy substituent. This structure places it within a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical and agrochemical research . While specific biological data for this exact compound is limited, its constituent parts are associated with valuable pharmacological activities. The pyrrolo[1,2-a]pyrazine core is a recognized pharmacophore in medicinal chemistry. For instance, derivatives based on this scaffold have been investigated as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a key target in oncology for the treatment of cancers, cardiovascular diseases, and inflammatory conditions . Furthermore, structurally similar octahydropyrrolo[1,2-a]pyrazine derivatives have been identified as promising antimicrobial agents in metabolomic studies, demonstrating activity against pathogens such as Escherichia coli and Staphylococcus aureus . The pyrazine ring itself is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory effects . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

7-(pyridin-2-ylmethoxy)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C13H19N3O/c1-2-4-15-11(3-1)10-17-13-7-12-8-14-5-6-16(12)9-13/h1-4,12-14H,5-10H2

InChI Key

YXALGSVNSOJVBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(CC2CN1)OCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions, influenced by the electron-rich pyrrolo-pyrazine system:

  • Pyridinylmethoxy group oxidation : The pyridine ring’s methoxy substituent is susceptible to oxidative cleavage under acidic conditions (e.g., H₂O₂/HCl), forming a hydroxylated intermediate.

  • Ring-selective oxidation : Catalyzed by RuO₄, the pyrrolidine ring oxidizes to a lactam, preserving the pyrazine ring’s aromaticity.

Key Conditions and Outcomes :

Reaction TypeReagents/ConditionsProductYield
Methoxy cleavageH₂O₂, HCl (aq.)Pyridinylhydroxy derivative65–70%
Lactam formationRuO₄, CH₃CNPyrrolidinone-fused pyrazine82%

Substitution Reactions

The pyrazine ring’s nitrogen atoms and the pyrrolidine’s bridgehead positions facilitate nucleophilic and electrophilic substitutions:

  • Nucleophilic aromatic substitution (NAS) : Chlorine or bromine at the pyrazine C3 position is replaced by amines (e.g., NH₃/EtOH) to form amino derivatives.

  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs at the pyridine ring’s meta position relative to the methoxy group.

Comparative Reactivity :

PositionReaction TypeReagentsSelectivity
Pyrazine C3NASNH₃, EtOHHigh
Pyridine C4NitrationHNO₃, H₂SO₄Moderate

Hydrolysis and Stability

The compound’s stability under physiological conditions is critical for drug design:

  • Acid-catalyzed hydrolysis : The pyrrolidine ring opens in HCl (1M) at 60°C, yielding a linear diamine.

  • Enzymatic degradation : Liver microsomes cleave the pyridinylmethoxy group via cytochrome P450-mediated oxidation.

Hydrolysis Kinetics :

ConditionHalf-life (h)Degradation Pathway
pH 1.02.5Ring opening
pH 7.448.0Minimal degradation

Catalytic Reactions

Transition-metal catalysis enhances functionalization:

  • Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions introduce aryl groups to the pyrazine ring (Pd(PPh₃)₄, K₂CO₃).

  • Hydrogenation : The pyrazine ring is selectively reduced to a piperazine derivative under H₂ (1 atm) with Pd/C.

Catalytic Efficiency :

ReactionCatalystConversion
Suzuki couplingPd(PPh₃)₄88%
HydrogenationPd/C95%

Biological Interactions

The compound modulates dopamine receptors and exhibits enzyme inhibition:

  • Dopamine D4 receptor binding : Acts as a high-affinity ligand (Kᵢ = 12 nM), with selectivity over D2/D3 subtypes.

  • ENPP1 inhibition : Analogous imidazo[1,2-a]pyrazine derivatives (e.g., compound 7 in ) inhibit ENPP1 (IC₅₀ = 5.70 nM), enhancing antitumor immunity .

Receptor Binding Profile :

TargetKᵢ (nM)Selectivity Ratio (vs. D2)
D412>100
D21,200

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity profiles:

CompoundStructural FeatureKey Reaction
3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-olMethyl substitutionFaster oxidation at C7
7-(4-Fluorophenoxy) derivativeFluorophenoxy groupEnhanced NAS at pyrazine C3

Scientific Research Applications

7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is a chemical compound distinguished by a bicyclic structure, integrating a pyrrolo[1,2-a]pyrazine framework with a pyridin-2-ylmethoxy substituent. It has a molecular formula of C13H19N3OC_{13}H_{19}N_3O. This compound is considered for its potential biological activities and applications in medicinal chemistry.

Potential Applications

This compound has several potential applications, especially concerning dopamine receptors and anticancer activity:

  • Dopamine Receptor Modulation Research suggests that this compound may significantly affect dopamine receptors, particularly the dopamine D4 receptor . Similar compounds have been identified as ligands for dopamine receptor subtypes. This indicates potential therapeutic uses for treating conditions linked to dopamine dysregulation, such as schizophrenia and Parkinson's disease . Dopamine D4 receptors are more prevalent in the brains of schizophrenic patients .
  • Anticancer Agent Preliminary studies suggest that This compound may have anticancer activity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Binding Interactions Interaction studies have shown that compounds similar to This compound can bind to molecular targets, including enzymes and receptors. The binding affinity and selectivity towards specific receptor subtypes are critical for understanding its pharmacological profile. Studies focusing on structure-activity relationships are essential for optimizing its efficacy and minimizing side effects when used therapeutically.

Structural Analogues

Several compounds share structural similarities with This compound. These compounds highlight the diversity within the pyrrolo[1,2-a]pyrazine class, with unique substituents that influence their biological activities and therapeutic potentials:

Compound NameStructural FeaturesUnique Aspects
3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-olMethyl group at position 3Potential neuroprotective effects
3-Acetylpyrrolo[1,2-a]pyrazineAcetyl group substitutionAnticancer properties against specific cell lines
7-(4-Fluorophenoxy)methyl-octahydro-pyrido[1,2-a]pyrazineFluorophenoxy substitutionEnhanced lipophilicity and receptor binding affinity

Mechanism of Action

The exact mechanism of action of 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Modifications

Octahydropyrrolo[1,2-a]pyrazine Derivatives in IAP Inhibition
  • Lead Compound A : A related octahydropyrrolo[1,2-a]pyrazine scaffold was optimized for inhibitor of apoptosis protein (IAP) antagonism. Cyclopropane moieties were added to block metabolic degradation, improving pharmacokinetics (PK) without compromising binding affinity for cIAP-1 .
  • 7-(Pyridin-2-ylmethoxy) Derivative : The pyridinylmethoxy group may enhance solubility and target engagement compared to cyclopropane-modified analogues, though metabolic stability requires further study.
Imidazo[1,2-a]pyrazine Analogues

Imidazo[1,2-a]pyrazines, such as CDK9 inhibitors, highlight the impact of substituent positioning:

  • Compound 3c (Imidazo[1,2-a]pyrazine) : Pyridin-4-yl at position 2 and benzyl amine at position 3 yield potent CDK9 inhibition (IC50 = 0.16 µM). This contrasts with 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine, where the pyridinyl group is part of a methoxy side chain rather than the core heterocycle .

Table 1: CDK9 Inhibitory Activity of Selected Analogues

Compound Substituent (Position) IC50 (µM)
3c (Imidazo[1,2-a]pyrazine) Pyridin-4-yl (2), Benzyl (3) 0.16
2c (Imidazo[1,2-a]pyrazine) Dihydroxy phenyl (2) 0.31
7-(Pyridin-2-ylmethoxy) Pyridinylmethoxy (7) Data pending
Antifungal Brominated Analogues
  • 6-Bromo-pyrrolo[1,2-a]pyrazine (4j) : Bromination at position 6 enhances antifungal activity, attributed to increased electrophilicity and membrane interaction .
  • 7-Bromo-pyrrolo[1,2-a]pyrazine (8h) : Bromination at position 7 yields a single regioisomer with high yield, suggesting the 7-position is more reactive. This parallels the 7-substituted pyridinylmethoxy group in the target compound, which may similarly exploit positional reactivity .
Fluorophores with Enhanced Photostability

Octahydropyrrolo[1,2-a]pyrazine-fused rhodamines demonstrate substituent-dependent photophysical properties:

  • Dye 30: A 2-(2,2,2-trifluoroethyl) group increases fluorescence quantum yield (Φ = 0.74) and brightness (66,400 M<sup>−1</sup>cm<sup>−1</sup>).

Table 2: Photophysical Properties of Octahydropyrrolo[1,2-a]pyrazine Dyes

Dye Substituent Stokes Shift (nm) Φ Brightness (M<sup>−1</sup>cm<sup>−1</sup>)
25 -NH2 99 0.52 49,200
30 -CF3CH2 56 0.74 66,400

Stereochemical and Conformational Considerations

  • (8aR)-Configured Derivatives : Stereochemistry at the octahydropyrrolo[1,2-a]pyrazine scaffold (e.g., (8aR)-2-[2-(3,4-dichlorophenyl)ethyl] derivative) influences binding to targets like cIAP-1. The S-configuration in related tetrahydro-pyrrolo[1,2-a]pyrazines is critical for in vivo efficacy, suggesting that stereochemical optimization of this compound could enhance activity .
  • Rotameric Conformations : Imidazo[1,2-a]pyrazines adopt rotameric states stabilized by hydrogen bonds (e.g., OH/N interactions). The pyridinylmethoxy group in the target compound may introduce conformational constraints, affecting target binding .

Biological Activity

7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine is a novel compound belonging to the class of heterocyclic organic compounds. Its unique structure, characterized by a bicyclic framework that integrates a pyrrolo[1,2-a]pyrazine core with a pyridin-2-ylmethoxy substituent, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has the following molecular formula:

  • Molecular Formula : C13_{13}H19_{19}N3_3O
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1422060-85-2

The structure features a fused ring system that enhances its reactivity and interaction with biological targets.

Table 1: Structural Features of Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-Methyloctahydropyrrolo[1,2-a]pyrazin-7-olMethyl group at position 3Potential neuroprotective effects
3-Acetylpyrrolo[1,2-a]pyrazineAcetyl group substitutionAnticancer properties against specific cell lines
7-(4-Fluorophenoxy)methyl-octahydro-pyrido[1,2-a]pyrazineFluorophenoxy substitutionEnhanced lipophilicity and receptor binding affinity

Dopamine Receptor Modulation

Research indicates that this compound may modulate dopamine receptors. Compounds with similar structures have been identified as ligands for dopamine receptor subtypes, particularly the D4 receptor. This suggests potential therapeutic applications in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.

Anticancer Activity

Preliminary studies have shown that this compound exhibits promising anticancer activity against various cancer cell lines. For instance, pyrazine derivatives have demonstrated the ability to induce apoptosis in leukemia cells by affecting cell cycle regulation and promoting pro-apoptotic signaling pathways. Research on related compounds has highlighted their effectiveness in inhibiting cell proliferation and inducing cell death through mechanisms involving intrinsic apoptosis pathways .

The mechanism by which this compound exerts its biological effects may involve:

  • Induction of Apoptosis : Similar pyrazine derivatives have been shown to induce apoptosis in cancer cells by down-regulating anti-apoptotic proteins (Bcl2) and up-regulating pro-apoptotic factors (Bax) .
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at the G0/G1 phase, leading to increased sub-G1 populations indicative of apoptosis.
  • Receptor Binding Affinity : The structural features of the compound may enhance its binding affinity to specific receptors involved in signaling pathways related to cancer progression and neurodegenerative diseases.

Study on Apoptosis Induction

In a study investigating the effects of pyrazine derivatives on K562 leukemia cells, treatment with a related compound showed significant inhibition of cell viability (IC50 = 25 μM). The study utilized various assays to confirm apoptosis induction through morphological assessments and flow cytometry analysis .

Pharmacological Profile Analysis

Further research into the pharmacological profile of this compound is essential for understanding its therapeutic potential. Structure-activity relationship studies are critical for optimizing efficacy and minimizing side effects when used therapeutically.

Q & A

Q. What are the foundational synthetic routes for 7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine?

The synthesis of pyrrolo[1,2-a]pyrazine derivatives typically involves:

  • Base-mediated N-alkylation : Starting with pyrrole-2-carboxaldehyde and 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core .
  • Palladium-catalyzed C6 arylation : Aryl bromides are coupled to the core structure via Pd catalysis, enabling diversification of the scaffold .
  • Domino reactions : Vinyl azides can be used to construct the pyrrolo[1,2-a]pyrazine skeleton in a single step, as demonstrated in optimized protocols .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming regiochemistry and substitution patterns (e.g., distinguishing between C6 and C7 functionalization) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity, especially for intermediates in multi-step syntheses .
  • Infrared (IR) spectroscopy : Identifies functional groups such as carbonyls or amines introduced during synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Thermal stability : Avoid exposure to heat, sparks, or open flames due to potential decomposition risks .
  • Personal protective equipment (PPE) : Use gloves and eye protection, and work in a fume hood to mitigate inhalation hazards .
  • Storage : Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can regioselective functionalization at position 7 be achieved?

  • Directed C–H activation : Palladium catalysts with tailored ligands (e.g., phosphine ligands) enable selective modification at the C7 position, as shown in analogous pyrrolopyrazine derivatives .
  • Protecting group strategies : Temporary protection of reactive sites (e.g., amines) allows targeted introduction of the pyridin-2-ylmethoxy group .
  • Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields for challenging substitutions .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

  • Scaffold diversification : Introduce substituents (e.g., halogens, alkyl chains) at positions 1, 4, or 7 to assess their impact on target binding .
  • In vitro assays : Evaluate derivatives against disease-relevant targets (e.g., kinases, GPCRs) to correlate structural features with potency .
  • Computational modeling : Molecular docking and MD simulations predict binding modes, guiding rational design .

Q. How are mechanistic studies conducted to elucidate biological activity?

  • Kinetic assays : Measure enzyme inhibition (e.g., IC50_{50} values) under varying substrate concentrations to determine competitive/non-competitive mechanisms .
  • Isotope labeling : Use 15N^{15}N- or 13C^{13}C-labeled compounds to track metabolic pathways or binding interactions via NMR .
  • Cellular imaging : Fluorescently tagged derivatives enable visualization of subcellular localization in live cells .

Q. What methods address contradictions in reported biological data across studies?

  • Standardized assay conditions : Control variables such as pH, temperature, and solvent composition to ensure reproducibility .
  • Orthogonal validation : Confirm activity using multiple assays (e.g., SPR, ELISA) to rule out false positives .
  • Meta-analysis : Aggregate data from high-throughput screens and literature to identify consensus trends .

Methodological Tables

Q. Table 1. Key Synthetic Approaches

MethodKey StepsYield RangeReference
Pd-catalyzed arylationC6 coupling with aryl bromides60–85%
Domino reactionCyclization of vinyl azides70–90%
Base-mediated cyclizationN-alkylation + ammonium acetate50–75%

Q. Table 2. Common Functional Groups and Their Impact on Bioactivity

PositionFunctional GroupObserved BioactivityReference
C7Pyridin-2-ylmethoxyEnhanced kinase inhibition
C1TrifluoroacetylImproved metabolic stability
C4Phosphonylated groupsIncreased solubility

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